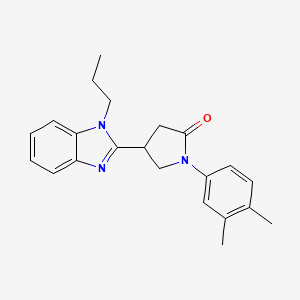

1-(3,4-dimethylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3,4-dimethylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C22H25N3O and its molecular weight is 347.462. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 1-(3,4-dimethylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a synthetic organic molecule that has garnered interest in various fields of biological research due to its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a pyrrolidinone core substituted with a dimethylphenyl group and a propylbenzodiazole moiety. Its molecular formula is C19H24N2O, with a molecular weight of approximately 296.41 g/mol.

Physical Properties

- Molecular Weight : 296.41 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

- Stability : Stable under standard laboratory conditions but may require specific storage conditions to prevent degradation.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The following are key mechanisms identified in the literature:

- Dopamine Receptor Modulation : Studies indicate that the compound may act as an allosteric modulator of dopamine receptors, influencing dopaminergic signaling pathways associated with mood regulation and cognitive functions .

- Serotonin Receptor Interaction : There is evidence suggesting that it may also interact with serotonin receptors, potentially affecting anxiety and depressive behaviors .

- Neuroprotective Effects : Preliminary research has shown that the compound exhibits neuroprotective properties in animal models of neurodegenerative diseases, possibly through anti-inflammatory mechanisms .

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

- In Vivo Studies : Animal models have demonstrated that administration of the compound leads to significant improvements in cognitive function and reduced anxiety-like behaviors, suggesting its potential as a treatment for disorders such as schizophrenia and depression .

- In Vitro Studies : Cell culture experiments have shown that the compound can inhibit neuronal apoptosis, indicating a potential role in neuroprotection .

Case Studies

- Cognitive Enhancement in Rodent Models : A study published in Neuropharmacology assessed the effects of this compound on memory retention in mice subjected to stress. Results indicated enhanced memory performance compared to control groups, supporting its utility in cognitive enhancement .

- Anxiolytic Effects : Another study focused on the anxiolytic properties observed in rats. The compound was administered in varying doses, revealing dose-dependent reductions in anxiety-like behaviors as measured by the elevated plus maze test .

Table 1: Summary of Biological Activities

科学的研究の応用

Central Nervous System Disorders

Research indicates that compounds similar to 1-(3,4-dimethylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one may act as allosteric modulators of G protein-coupled receptors (GPCRs), which are crucial in treating various central nervous system (CNS) disorders. These modulators can enhance or inhibit receptor activity, potentially leading to new therapeutic strategies for conditions such as anxiety, depression, and schizophrenia .

Neuroprotective Effects

Studies have shown that benzodiazole derivatives exhibit neuroprotective properties. The compound may provide protective effects against neurodegeneration by modulating pathways involved in oxidative stress and inflammation. This suggests a potential role in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Study 1: Allosteric Modulation

In a study focusing on GPCRs, researchers evaluated the efficacy of various allosteric modulators, including those structurally related to this compound. The findings highlighted significant improvements in receptor signaling pathways associated with mood regulation and cognitive function .

Case Study 2: Neuroprotection

A recent investigation into the neuroprotective effects of similar compounds demonstrated that they could significantly reduce neuronal apoptosis in vitro. The mechanism was attributed to the inhibition of pro-inflammatory cytokines and enhancement of antioxidant defenses. This research underscores the potential therapeutic applications of this compound in neurodegenerative disease models .

Structural Insights and Mechanism of Action

The unique structural features of this compound contribute to its biological activity. The pyrrolidine ring is known for its ability to interact with various biological targets, while the benzodiazole moiety enhances lipophilicity and receptor binding affinity. These characteristics facilitate its action as a modulator of neurotransmitter systems.

特性

IUPAC Name |

1-(3,4-dimethylphenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O/c1-4-11-24-20-8-6-5-7-19(20)23-22(24)17-13-21(26)25(14-17)18-10-9-15(2)16(3)12-18/h5-10,12,17H,4,11,13-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHVZDDQAIRLDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。